Cas no 14540-52-4 (1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI))

14540-52-4 structure
Produktname:1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)
- tris(2,2-dimethylpropyl) phosphite
- 1-Propanol,2-dimethyl-,phosphite (3:1)
- phosphoric acid trineopentyl ester
- Phosphorigsaeure-trineopentylester
- phosphorous acid tris-(2,2-dimethyl-propyl) ester
- Trineopentyl phosphite
- Trineopentylphosphit
- Tris-<2,2-dimethyl-propyl>-phosphit
- Tri-neo-pentylphospite
- TRI-NEO-PENTYLPHOPHITE
- TRI-NEO-PENTYLPHOSPHITE
- Tri-neo-pentylphosphite,min.90%
- Tri-neo-pentylphosphite, min. 90%
- 14540-52-4
- TRINEOPENTYLPHOSPHITE
- MFCD00015008
- SCHEMBL4448101
- NSC-244346
- 2-methyl-3,3 inverted exclamation mark(R)-bipyridine
- DTXSID30311616
- NSC244346
- FT-0757606
- 1-Propanol,2-dimethyl-, phosphite (3:1)
-
- MDL: MFCD00015008
- Inchi: InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3
- InChI-Schlüssel: VEKIRWDIEAVDHT-UHFFFAOYSA-N
- Lächelt: CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 292.21700
- Monoisotopenmasse: 292.217
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 9
- Komplexität: 203
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Oberflächenladung: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 27.7A^2
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: g/cm3
- Schmelzpunkt: 55-57°C
- Siedepunkt: 80°C 0,15mm
- Flammpunkt: 164.4°C
- PSA: 41.28000
- LogP: 5.40140
- Sensibilität: air sensitive
- Löslichkeit: Nicht bestimmt
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Sicherheitsinformationen
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S36/37/39
- Risikophrasen:R36/37/38
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Zolldaten
- HS-CODE:2920901900
- Zolldaten:
China Zollkodex:
2920901900Übersicht:
2920901900 Phosphitester.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2920901900 MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00ABIJ-1g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 1g |
$84.00 | 2024-06-20 | |
A2B Chem LLC | AE80683-5g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 5g |
$266.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582768-1g |
Trineopentyl phosphite |
14540-52-4 | 98% | 1g |
¥705.00 | 2023-11-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6620-1g |
Tri-neo-pentylphosphite,min.90% |
14540-52-4 | min.90% | 1g |
598.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6620-5g |
Tri-neo-pentylphosphite,min.90% |
14540-52-4 | min.90% | 5g |
2465.0CNY | 2021-07-12 | |
abcr | AB102777-5 g |
Tri-neo-pentylphosphite, 90%; . |
14540-52-4 | 90% | 5 g |
€228.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6620-5g |
Tri-neo-pentylphosphite,min.90% |
14540-52-4 | min.90% | 5g |
2465CNY | 2021-05-08 | |
1PlusChem | 1P00ABIJ-5g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 5g |
$269.00 | 2024-06-20 | |
A2B Chem LLC | AE80683-1g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 1g |
$93.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J34_15-6620-1g |
Tri-neo-pentylphosphite, min. 90% |
14540-52-4 | min. 90% | 1g |
¥880.00 | 2024-08-09 |
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Verwandte Literatur
-
1. Reaction of three-coordinate phosphorus compounds with organophosphorus pseudohalogens. Part 4.1 The mechanism of interaction between bis(phosphinoyl) diselenides [R1R2P(O)Se]2 with three-coordinate phosphorus compoundsEwa Krawczyk,Aleksandra Skowrońska,Jan Michalski J. Chem. Soc. Perkin Trans. 2 2000 1135
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2. Reaction of three-coordinate phosphorus compounds with organophosphorus pseudohalogens 3. Phosphonium and phosphorane intermediates in the desulfurization and deoxygenation of bis(phosphinoyl) disulfides. Influence of Lewis acids on the reaction chemoselectivityEwa Krawczyk,Aleksandra Skowrońska,Jan Michalski J. Chem. Soc. Perkin Trans. 1 1994 89
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3. Quasiphosphonium intermediates. Part 3. Preparation, structure, and reactivity of alkoxyphosphonium halides in the reactions of neopentyl diphenylphosphinite, dineopentyl phenylphosphonite, and trineopentyl phosphite with halogenomethanes and the effect of phenoxy-substituents on the mechanism of alkyl–oxygen fission in Michaelis–Arbuzov reactionsHarry R. Hudson,Aloysius Kow,John C. Roberts J. Chem. Soc. Perkin Trans. 2 1983 1363
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4. Quasiphosphonium intermediates. Part I. Preparation, structure, and nuclear magnetic resonance spectroscopy of triphenyl and trineopentyl phosphite–alkyl halide adductsHarry R. Hudson,Ronald G. Rees,Joseph E. Weekes J. Chem. Soc. Perkin Trans. 1 1974 982
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H. R. Hudson,R. G. Rees,J. E. Weekes J. Chem. Soc. D 1971 1297
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:14540-52-4)1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)

Reinheit:99%
Menge:5g
Preis ($):439.0